molecular formula C10H15NO2 B13289979 (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B13289979
M. Wt: 181.23 g/mol
InChI Key: PVJJWHPKKFAAEF-VIFPVBQESA-N
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Description

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxy-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using reagents like ammonia or an amine in the presence of a reducing agent.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to the alcohol.

    Continuous Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: H2 with Pd/C, NaBH4, LiAlH4.

    Substitution: NaOH, KOtBu, and other nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure products.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction: The compound can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutics: The compound can be explored for its therapeutic properties in treating various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Agriculture: The compound may have applications in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-amino-1-(2-methoxy-5-methylphenyl)ethanol: A racemic mixture of both enantiomers.

    2-amino-1-(2-methoxyphenyl)ethanol: A similar compound lacking the methyl group on the phenyl ring.

Uniqueness

    Chirality: The (1R)-enantiomer exhibits unique chiral properties that can lead to different biological activities compared to its (1S)-enantiomer.

    Functional Groups: The presence of the methoxy and methyl groups on the phenyl ring imparts distinct chemical reactivity and biological interactions.

This comprehensive overview highlights the significance of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol in various fields, emphasizing its synthetic methods, chemical reactivity, applications, and unique properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

PVJJWHPKKFAAEF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](CN)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CN)O

Origin of Product

United States

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